molecular formula C15H14ClNO B3040379 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride CAS No. 19518-26-4

3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride

Cat. No.: B3040379
CAS No.: 19518-26-4
M. Wt: 259.73 g/mol
InChI Key: DOOXBWBAALWZCH-LBEJWNQZSA-M
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Description

3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride is a pyridinium salt that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring, a phenyl group, and a prop-2-en-1-one moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride typically involves the reaction of 3-methylpyridine with benzaldehyde under basic conditions to form the intermediate chalcone, which is then quaternized with methyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride involves its interaction with cellular components, leading to the disruption of cellular processes. The pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride can be compared with other pyridinium salts, such as:

    1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride: Similar structure but with a methoxy group on the phenyl ring, which can affect its reactivity and applications.

    1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride:

Properties

IUPAC Name

(E)-3-(3-methylpyridin-1-ium-1-yl)-1-phenylprop-2-en-1-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.ClH/c1-13-6-5-10-16(12-13)11-9-15(17)14-7-3-2-4-8-14;/h2-12H,1H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOXBWBAALWZCH-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19518-26-4
Record name 3-Picolinium, 1-(2-benzoylvinyl)-, chloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19518-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride
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3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride
Reactant of Route 6
3-(3-Methylpyridinium-1-yl)-1-phenylprop-2-en-1-one chloride

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